molecular formula C10H22Cl2N2O B3006125 (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 1286207-98-4

(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B3006125
CAS No.: 1286207-98-4
M. Wt: 257.2
InChI Key: RLFNTODPKFTWAK-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O and its molecular weight is 257.2. The purity is usually 95%.
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Scientific Research Applications

Application in Cognitive Disorders

(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride is utilized in the development of cognitive disorder treatments. A derivative, PF-04447943, identified using parallel synthetic chemistry and structure-based drug design, is a novel PDE9A inhibitor. It has shown potential in elevating central cGMP levels in the brain and CSF of rodents, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Recent clinical trials indicate it is well tolerated in humans and effective in elevating cGMP in cerebral spinal fluid, confirming its potential as a pharmacological tool for testing hypotheses in disease states related to impaired cGMP signaling or cognition (Verhoest et al., 2012).

Development of CCR5 Antagonists

The compound plays a role in developing CCR5 antagonists. A key intermediate for the CCR5 antagonist TAK-779, 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, has been synthesized through an efficient process. This process involves reductive alkylation and alkylation with 4-nitrobenzylbromide, yielding a 78% isolated yield from the starting materials, highlighting its significance in the synthesis of pharmacologically active compounds (Hashimoto et al., 2002).

Synthetic Methodologies

The compound is also integral in synthetic chemistry methodologies. For example, a one-pot synthesis method for substituted pyrrolo[3,4-b]pyridin-5-ones has been developed based on the reaction of primary amines with acetamides derived from the compound. This highlights its utility in creating diverse heterocyclic structures, which are crucial in pharmaceutical research and development (Melekhina et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Properties

IUPAC Name

(3R)-1-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFNTODPKFTWAK-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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